molecular formula C11H14N2O6 B098519 1,1'-Methylenebis(5-oxo-DL-proline) CAS No. 16473-66-8

1,1'-Methylenebis(5-oxo-DL-proline)

カタログ番号: B098519
CAS番号: 16473-66-8
分子量: 270.24 g/mol
InChIキー: XAYYGTJLXVXLMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,1'-Methylenebis(5-oxo-DL-proline) is a useful research compound. Its molecular formula is C11H14N2O6 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Methylenebis(5-oxo-DL-proline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Methylenebis(5-oxo-DL-proline) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

16473-66-8

分子式

C11H14N2O6

分子量

270.24 g/mol

IUPAC名

1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19)

InChIキー

XAYYGTJLXVXLMB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O

正規SMILES

C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O

他のCAS番号

55780-25-1
16473-66-8

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Methylenebis(5-oxo-DL-proline)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 1,1'-Methylenebis(5-oxo-DL-proline), a derivative of pyroglutamic acid. Pyroglutamic acid and its derivatives are significant in various biological processes and serve as versatile building blocks in the synthesis of numerous biologically active compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the synthesis, purification, and analytical validation of this novel compound. We will explore the causal relationships behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of Pyroglutamic Acid Derivatives

Pyroglutamic acid, a cyclic lactam of glutamic acid, is a crucial structural motif found in a variety of natural products and pharmaceuticals.[2] Its derivatives are utilized as chiral building blocks for the asymmetric synthesis of high-value molecules and have shown promise as antagonists for purinergic receptors, with potential applications in treating neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's disease.[2] The unique conformational constraints imposed by the pyroglutamate ring make it an attractive scaffold for drug design. 1,1'-Methylenebis(5-oxo-DL-proline) represents a dimeric structure linked by a methylene bridge, a novel architecture that could exhibit unique biological activities and serve as a bivalent ligand or a precursor for more complex molecular designs.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 1,1'-Methylenebis(5-oxo-DL-proline) is proposed via a nucleophilic substitution reaction between 5-oxo-DL-proline and a suitable methylene source. This approach is predicated on the nucleophilicity of the secondary amine within the pyroglutamic acid ring.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 5-oxo-DL-proline Reaction Reaction Vessel (Stirring, Elevated Temperature) Reactant1->Reaction Reactant2 Dichloromethane (Methylene Source) Reactant2->Reaction Base Potassium Carbonate (Base) Base->Reaction Solvent Dimethylformamide (Solvent) Solvent->Reaction Workup Aqueous Workup (Acidification, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 1,1'-Methylenebis(5-oxo-DL-proline) Purification->Product

Sources

Technical Guide: Spectroscopic Data of 1,1'-Methylenebis(5-oxo-DL-proline)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1,1'-Methylenebis(5-oxo-DL-proline) , a bis-lactam compound formed by the condensation of two 5-oxoproline (pyroglutamic acid) molecules with formaldehyde. This compound is of significant interest in drug development as a potential impurity in peptide formulations, a degradation product in biological samples exposed to formaldehyde, and a synthetic intermediate for bis-pyrrolidone linkers.

Chemical Identity & Structural Context

1,1'-Methylenebis(5-oxo-DL-proline) consists of two pyroglutamic acid rings linked at the lactam nitrogen atoms by a methylene bridge. Unlike the monomer, this dimer lacks the N-H functionality, a critical feature for spectroscopic differentiation.

Parameter Details
IUPAC Name 1,1'-Methylenebis(5-oxopyrrolidine-2-carboxylic acid)
CAS Number 16473-66-8 (L-isomer ref); DL-form is the racemate/meso mix.
Molecular Formula

Molecular Weight 270.24 g/mol
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.
Key Structural Feature

(Aminal-like Methylene Bridge)
Structural Visualization

The following diagram illustrates the connectivity and the synthesis pathway from 5-oxoproline and formaldehyde.

G Pyro 2 × 5-Oxo-DL-proline (C5H7NO3) Inter N-Hydroxymethyl Intermediate Pyro->Inter + HCHO HCHO Formaldehyde (HCHO) HCHO->Inter Product 1,1'-Methylenebis (5-oxo-DL-proline) (C11H14N2O6) Inter->Product + 2nd Pyro - H2O Water H2O Inter->Water

Caption: Synthesis pathway showing the condensation of two equivalents of 5-oxoproline with formaldehyde to form the methylene-bridged dimer.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the loss of the amide proton (NH) and the appearance of the diagnostic methylene bridge signal.


H NMR Data (DMSO-

, 400 MHz)

Note: The DL-isomer exists as a mixture of enantiomers (RR/SS) and the meso form (RS). This may result in signal splitting or complexity (e.g., AB quartets) for the bridge protons due to diastereotopic environments.

Position Shift (

, ppm)
Multiplicity Integral Assignment Logic
Bridge 4.75 – 5.15 s (or AB q)2HDiagnostic:

methylene bridge. Typically desheilded relative to N-Me.

-CH
4.15 – 4.45dd2HMethine proton adjacent to COOH and N.

-CH

1.95 – 2.35m4HRing methylene protons (C3/C3').

-CH

2.35 – 2.60m4HRing methylene adjacent to C=O (C4/C4').
COOH 12.0 – 12.8br s2HCarboxylic acid protons (exchangeable with D

O).

C NMR Data (DMSO-

, 100 MHz)
Carbon Type Shift (

, ppm)
Assignment
Lactam C=O 174.5 – 176.0 Amide carbonyl carbons (C5/C5').
Acid C=O 172.0 – 173.5Carboxylic acid carbonyls.

-CH
56.0 – 58.5Chiral center carbons (C2/C2').
Bridge CH

48.0 – 52.0 Diagnostic:

carbon. Key differentiator from N-Methyl (~30 ppm).

-CH

28.5 – 29.5Ring carbon adjacent to lactam C=O.

-CH

24.5 – 26.0Ring carbon (C3/C3').
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the bis-lactam structure and the absence of the N-H stretch found in the monomer.

Functional Group Wavenumber (cm

)
Description
O-H Stretch 2500 – 3300Broad, characteristic of carboxylic acid dimers.
C=O (Acid) 1715 – 1735Strong stretch, carboxylic acid carbonyl.
C=O (Lactam) 1660 – 1690 Strong stretch, tertiary amide (lactam).
N-H Stretch ABSENT Diagnostic: Absence confirms substitution at the nitrogen. (Monomer has band at ~3200 cm

).
C-N Stretch 1400 – 1450Amide C-N stretching vibrations.
C. Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the bis-structure.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion:

    
     Da
    

Fragmentation Pathway (MS/MS):

  • Precursor:

    
    [1]
    
  • Loss of H

    
    O/COOH: 
    
    
    
    (Loss of water) or
    
    
    (Loss of COOH).
  • Cleavage of Bridge: The methylene bridge is relatively stable, but high energy collision may cleave the N-C bond, yielding fragments at

    
     (5-oxoproline monomer cation) and 
    
    
    
    (N-methylene-5-oxoproline cation).

MS_Frag Parent [M+H]+ m/z 271 Frag1 [M+H - H2O]+ m/z 253 Parent->Frag1 - 18 Da Frag2 [M+H - COOH]+ m/z 226 Parent->Frag2 - 45 Da Frag3 Monomer Ion m/z 130 Parent->Frag3 Bridge Cleavage

Caption: Proposed ESI-MS fragmentation pathway for 1,1'-Methylenebis(5-oxo-proline).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without interference from exchangeable protons:

  • Solvent: Use DMSO-

    
      (99.9% D) as the primary solvent. 
    
    
    
    can be used, but the COOH proton will exchange and disappear.
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).
  • Temperature: Run at 298 K (25°C).

Protocol 2: Detection of Impurity in Peptide Formulations

If detecting this as an impurity:

  • LC-MS Method: Use a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Monitor EIC (Extracted Ion Chromatogram) for m/z 271.09 .

References

  • Hopkinson, R. J., et al. (2023).[2] "Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals."[2][3] Communications Chemistry, 6(1), 12. Link

  • Kamps, J. J., et al. (2019).[3] "How formaldehyde reacts with amino acids." Communications Chemistry, 2, 126. Link

  • PubChem Compound Summary. "1,1'-Methylenebis(5-oxo-L-proline) (CAS 16473-66-8)." National Center for Biotechnology Information. Link

  • NIST Mass Spectrometry Data Center. "L-Proline, 5-oxo-, methyl ester Mass Spectrum." Link(Used for monomeric fragmentation comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1'-Methylenebis(5-oxo-DL-proline) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Context: High-purity isolation of bis-lactam impurities/intermediates.

Introduction: The "Hidden" Complexity

Welcome to the technical support hub for 1,1'-Methylenebis(5-oxo-DL-proline) . You are likely here because standard purification protocols for pyroglutamic acid failed.

This molecule is not just a dimer; it is a bis-lactam bridged by a methylene group derived from a racemic starting material (DL-pyroglutamic acid). This creates a unique stereochemical matrix:

  • The Racemic Pair:

    
     and 
    
    
    
    enantiomers.
  • The Meso Form:

    
     diastereomer.
    

Because these forms share identical molecular weights and very similar polarities, they co-elute on standard C18 gradients. Furthermore, the


 bridge is chemically labile, making aggressive acid/base handling risky.

Below are the specific troubleshooting modules designed to resolve your isolation challenges.

Module 1: The "Crude Nightmare" (Synthesis & Cleanup)

User Issue: "My crude reaction mixture is a sticky oil containing unreacted monomer and formaldehyde by-products. Crystallization is failing."

Root Cause Analysis

The synthesis typically involves the condensation of 5-oxo-proline with formaldehyde. The challenge is that 5-oxo-proline (the monomer) is highly water-soluble, and the dimer (product) retains two carboxylic acid groups, making it amphiphilic and difficult to crystallize from aqueous media.

Troubleshooting Protocol: The "Salting-Out" Extraction

Do not rely on direct crystallization. Use differential solubility to remove the monomer.

Step-by-Step Workflow:

  • Quench: Neutralize the reaction mixture to pH 7.0 to stop bridge hydrolysis.

  • Evaporation: Remove excess water/solvent to obtain a concentrated residue.

  • Solvent Wash (Monomer Removal):

    • Triturate the residue with cold Ethanol (EtOH) or Acetone .

    • Rationale: Monomeric 5-oxo-proline is soluble in ethanol/acetone; the bis-dimer (dicarboxylic acid salt) is significantly less soluble.

  • Acidification & Extraction:

    • Dissolve the solid residue in minimal water.

    • Acidify to pH 2.0 with 1M HCl (keep cold, <4°C).

    • Extract immediately with n-Butanol or Ethyl Acetate/Isopropanol (3:1) .

    • Note: The dimer is very polar; standard Ethyl Acetate extraction often yields poor recovery.

Visual Workflow: Crude Purification Logic

purification_logic Start Crude Reaction Mix (Monomer + Dimer + HCHO) Step1 Neutralize (pH 7) & Concentrate Start->Step1 Decision Trituration with Cold Acetone Step1->Decision Filtrate Filtrate: Contains Monomer & Impurities Decision->Filtrate Wash Solid Solid Residue: Enriched Dimer (Salt Form) Decision->Solid Retain Acidify Dissolve in H2O -> Acidify to pH 2.0 Solid->Acidify Extract Extract with n-Butanol Acidify->Extract Final Crude Dimer for HPLC Extract->Final

Caption: Figure 1. Differential solubility workflow to separate monomeric pyroglutamic acid from the methylene-bis dimer prior to chromatography.

Module 2: Achiral Separation (Diastereomers)

User Issue: "I see one broad peak on my HPLC. I cannot distinguish the meso form from the racemic pair."

Technical Insight

The


-meso isomer and the 

-racemic pair are diastereomers .[1] They have different physical properties and can be separated on achiral phases, but their

values are nearly identical. Standard gradients often fail because the carboxylic acid groups ionize, causing peak tailing and merging.
The Solution: Ion-Suppression Chromatography

You must suppress the ionization of the carboxylic acid groups to increase hydrophobic interaction with the column.

Recommended Protocol:

ParameterConditionRationale
Column C18 (High Carbon Load) or PFP (Pentafluorophenyl)PFP offers unique selectivity for rigid ring systems and isomers.
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5 )Low pH suppresses -COOH ionization (

), keeping the molecule neutral.
Mobile Phase B Methanol (MeOH)MeOH provides better selectivity for polar isomers than Acetonitrile.
Gradient 0-10% B over 20 min (Isocratic hold may be required)The molecule is very polar; it elutes early. A shallow gradient is critical.
Temperature 10°C - 15°CLower temperature improves resolution of structural isomers.

Critical Check: If C18 fails, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amide column with an Acetonitrile/Ammonium Formate (pH 3.5) buffer system.

Module 3: Chiral Resolution (Enantiomers)

User Issue: "I have isolated the racemic peak, but I need the pure L,L-isomer (S,S) for biological testing."

The Challenge

The


 and 

forms are enantiomers. They are chemically identical in an achiral environment. You must use a Chiral Stationary Phase (CSP).
Selection Guide for CSPs

Since the molecule is acidic and contains amide (lactam) functionality, the following columns are most effective:

  • Immobilized Protein Columns (AGP -

    
    -acid glycoprotein): 
    
    • Mechanism:[1][2][3][4] Excellent for separating polar, acidic drugs.

    • Conditions: Reverse phase mode (Buffer/IPA).

    • Pros: Handles aqueous mobile phases well.

  • Polysaccharide Columns (Amylose-tris(3,5-dimethylphenylcarbamate)):

    • Commercial Examples: Chiralpak AD-RH or IG.

    • Conditions: Normal phase (Hexane/EtOH/TFA) or Reverse Phase.

    • Note: You must add 0.1% TFA (Trifluoroacetic acid) to the mobile phase to keep the acid groups protonated and prevent peak tailing.

Stereochemical Relationship Diagram

stereochemistry Start Racemic Synthesis (DL-Proline Source) Meso Meso Form (S,R) Start->Meso  Diastereomers (Separable by C18/PFP)   Racemic Racemic Pair (S,S) + (R,R) Start->Racemic  Diastereomers   LL (S,S)-Isomer (Target) Racemic->LL  Chiral Column (AGP or Amylose)   DD (R,R)-Isomer (Distomer) Racemic->DD  Chiral Column  

Caption: Figure 2. Stereochemical hierarchy showing the separation path from crude DL-mixture to pure enantiomers.

Module 4: Stability & Storage (The "Hidden" Degradation)

User Issue: "My pure sample degraded into monomer after one week in solution."

Mechanism of Failure

The methylene bridge (


) is an aminal-like structure. While stabilized by the electron-withdrawing carbonyls, it is susceptible to hydrolysis, particularly in:
  • Strong Acid: Reverses the synthesis (releasing Formaldehyde).

  • Strong Base: Ring opening of the lactam or bridge cleavage.

Storage Protocol:

  • State: Store as a lyophilized powder . Do not store in aqueous solution.[5]

  • Temperature: -20°C.

  • Solvent for Analysis: If dissolving for NMR/HPLC, use DMSO-d6 or Acetonitrile . Avoid water or alcohols for long-term storage (trans-esterification or hydrolysis risk).

References

  • Synthesis & General Properties of Pyroglutamic Acid: Title: L-Pyroglutamic Acid Product Inform
  • HPLC Separation of Diastereomers (Bis-lactam analogs)

    • Title: Comparative study on separ
    • Source: ResearchGate (J. Fekete et al.).[6]

    • URL:[Link]

  • Chiral Separation of Proline Derivatives

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools.
    • Source: NIH / PMC (Harada et al.).
    • URL:[Link]

  • Proline Isomerization & Stability

    • Title: Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Technical Support Center: HPLC Analysis of 1,1'-Methylenebis(5-oxo-DL-proline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1,1'-Methylenebis(5-oxo-DL-proline) (often referred to as the "Pyroglutamic Acid Dimer") is a critical process impurity formed by the condensation of two molecules of 5-oxoproline (Pidolic acid) with formaldehyde. Its analysis is crucial in the quality control of peptide formulations, Povidone excipients, and amino acid raw materials.[1]

Because this molecule possesses two carboxylic acid groups and two polar lactam rings, it presents distinct chromatographic challenges: poor retention on standard C18 columns , low UV sensitivity , and pH-dependent peak shape issues .[1]

Physicochemical Profile
PropertyCharacteristicChromatographic Impact
Polarity High (LogP < 0)Elutes near void volume on standard C18.
Functional Groups 2x Carboxylic Acid (-COOH)Requires acidic pH (< 3.0) for retention (Ion Suppression).[1]
Chromophore Weak (Carbonyls only)Requires low UV detection (205–210 nm).[1]
Stability Susceptible to hydrolysisAvoid high pH mobile phases (> pH 7).[1]

The "Golden Standard" Method

Start your analysis with this baseline protocol. It is designed for robustness and resolution from the monomer (5-oxoproline).

Chromatographic Conditions
  • Column: High-Aqueous Stable C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent).[1]

    • Why? Standard C18 phases suffer from "phase collapse" (dewetting) in the high-aqueous conditions needed to retain this polar molecule.

  • Dimensions: 150 mm x 4.6 mm, 3 µm or 5 µm.[1]

  • Mobile Phase A (MPA): 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with H3PO4).[1]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm.[1]

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% MPA% MPBDescription
0.01000Initial aqueous hold for retention.
5.01000Isocratic hold to separate monomer/dimer.
15.08020Gradient to elute hydrophobic matrix.[1]
20.08020Wash.
21.01000Re-equilibration (Critical).[1]

Troubleshooting Center (Q&A)

Category A: Retention & Separation Issues

Q1: The analyte elutes in the void volume (t0) or co-elutes with the solvent front. How do I increase retention? Diagnosis: The molecule is likely ionized (deprotonated), making it too polar for the stationary phase.[1] Solution:

  • Lower the pH: Ensure Mobile Phase A is at pH 2.0 – 2.5 . The pKa of the carboxyl groups is approx 3.[1]8. You must be at least 1.5 units below the pKa to keep the molecule neutral (protonated) and hydrophobic enough to interact with the C18 chains.[1]

  • Switch Column Chemistry: If pH adjustment fails, your C18 phase density is likely too high (hydrophobic).[1] Switch to a Polar-Embedded C18 or a C18-Aq column designed to operate in 100% water.[1]

  • Reduce Solvent Strength: Ensure the initial gradient is 0% Organic . Even 2-3% organic modifier can strip this molecule off the column immediately.[1]

Q2: I cannot resolve the Dimer (1,1'-Methylenebis...) from the Monomer (5-oxoproline). Diagnosis: Structural similarity leads to similar interaction energies. Solution:

  • Optimize Temperature: Lowering column temperature to 20°C or 25°C often improves selectivity for structurally rigid isomers by reducing mass transfer kinetics.[1]

  • Change Buffer Cation: Switch from Sodium/Potassium phosphate to Ammonium Formate (pH 3.0) . The ammonium ion can induce different solvation shells around the carboxylates, potentially altering selectivity.[1]

Category B: Detection & Baseline Issues

Q3: The baseline is noisy and drifting, making integration difficult at 210 nm. Diagnosis: High background absorbance from the mobile phase or contaminants.[1] Solution:

  • Solvent Cutoff: Acetonitrile absorbs very little at 210 nm, but Methanol absorbs significantly .[1] Ensure you are using Acetonitrile.[1]

  • Buffer Quality: Use HPLC-grade Phosphoric Acid . Lower grade acids often contain metallic impurities that absorb in the low UV range.[1]

  • Reference Wavelength: If using a DAD, turn off reference wavelength subtraction (e.g., Ref 360, bw 100).[1] The dimer has no absorbance at 360 nm, but reference subtraction can increase noise if the lamp intensity fluctuates.[1]

Q4: The peak shows significant tailing (Asymmetry > 1.5). Diagnosis: Secondary interactions between the carboxyl groups and residual silanols on the silica support. Solution:

  • Increase Ionic Strength: Increase buffer concentration from 20 mM to 50 mM . This masks accessible silanols.[1]

  • Check pH: If pH is near the pKa (3.8), the molecule is partially ionized, leading to "peak splitting" or broadening.[1] Lock the pH at 2.2 .

Diagnostic Workflows

Workflow 1: Systematic Method Optimization

Use this logic flow to determine the correct column and mobile phase combination.

OptimizationWorkflow Start Start: Method Development Step1 Select Column: C18-Aq / Polar C18 Start->Step1 Step2 Mobile Phase: 0.1% H3PO4 (pH ~2.2) Step1->Step2 CheckRet Is Retention (k') > 1.5? Step2->CheckRet GoodRet Check Peak Shape CheckRet->GoodRet Yes NoRet Action: Use 100% Aqueous Start OR Switch to HILIC CheckRet->NoRet No CheckShape Tailing Factor < 1.5? GoodRet->CheckShape Final Validate Method CheckShape->Final Yes BadShape Action: Increase Buffer Strength (20mM -> 50mM) CheckShape->BadShape No NoRet->Step1 Retry BadShape->CheckShape Re-test

Caption: Decision tree for optimizing retention and peak shape for polar acidic impurities.

Workflow 2: Peak Identification Strategy

How to confirm the impurity is actually 1,1'-Methylenebis(5-oxo-DL-proline).

ID_Strategy Sample Unknown Peak (RT ~ 4-6 min) UV_Spec UV Spectrum Check (Max < 210nm) Sample->UV_Spec Spike Spike Recovery (Add Std) UV_Spec->Spike Matches Profile MS LC-MS Confirmation Spike->MS Co-elution Confirmed Decision Is it the Dimer? MS->Decision m/z Matches

Caption: Step-by-step identification protocol for unknown polar impurities.

Advanced FAQ: Mass Spectrometry

Q: I need to transfer this method to LC-MS. Can I use Phosphate buffer? A: No. Phosphate is non-volatile and will ruin the MS source.[1]

  • Substitution: Replace H3PO4 with 0.1% Formic Acid or 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .

  • Note: Retention times will shift slightly because Formate (pKa 3.75) buffers differently than Phosphate (pKa 2.15).[1] You may need to adjust the gradient slope.[1]

Q: Which ionization mode should I use? A:

  • ESI Positive (+): Often preferred for lactams.[1] Look for the protonated molecular ion

    
    .[1]
    
  • ESI Negative (-): Also viable due to the two carboxylic acid groups

    
    .
    
  • Recommendation: Run a scan in both modes. The dimer is relatively stable, but high fragmentation voltage can cleave the methylene bridge, reverting it to monomer signals.[1] Use low fragmentation energy .

References

  • SIELC Technologies. (2018).[1] Separation of 5-Oxo-1-L-prolyl-L-proline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 115834: L-Proline, 5-oxo-, derivatives.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Monograph: Pidolic Acid (5-Oxoproline) and Impurities.[1][4][5] (General reference to pharmacopeial standards for organic acid impurities).

  • RSC Analytical Methods. (2013). Fluorometric determination of proline and impurities.[1] Royal Society of Chemistry.[1][2] Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.).[1] Proline Impurities and Related Compounds: Structure and Analysis.[1][6] Retrieved from [Link]

Sources

Technical Support Center: Mitigating Epimerization in Reactions with 1,1'-Methylenebis(5-oxo-proline) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1'-Methylenebis(5-oxo-DL-proline) and its chiral derivatives. This resource provides in-depth answers, troubleshooting strategies, and validated protocols to address the critical challenge of epimerization. Maintaining stereochemical integrity is paramount, as the biological activity of chiral molecules is highly dependent on their specific three-dimensional structure[1][2]. This guide is designed to help you preserve that integrity throughout your synthetic transformations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue when using chiral 1,1'-Methylenebis(5-oxo-L-proline)?

Epimerization is a chemical process where one stereocenter in a molecule containing multiple stereocenters inverts its configuration, converting one diastereomer into another.[2] In the context of a single chiral center, this process is often called racemization if it leads to a 1:1 mixture of enantiomers. For a molecule like 1,1'-Methylenebis(5-oxo-L-proline), which is derived from the chiral amino acid L-proline, the alpha-carbon (C2) is the stereocenter of concern.

This is a critical issue because the biological function of peptides and related therapeutics is dictated by their precise 3D conformation.[2] The conversion of an L-amino acid derivative to its D-epimer can drastically reduce or alter its intended biological activity, introduce unforeseen toxicological effects, and create impurities that are often difficult to separate from the desired product.[1][2]

Q2: What is the chemical mechanism behind the epimerization of 5-oxoproline derivatives?

The primary mechanism for epimerization at the alpha-carbon of amino acid derivatives is base-catalyzed enolization . The process involves two key steps:

  • Proton Abstraction: A base removes the acidic proton from the alpha-carbon (the carbon atom attached to both the carboxyl group and the ring nitrogen). This deprotonation is facilitated by the electron-withdrawing effect of the adjacent carbonyl group of the lactam ring.

  • Enolate Formation: The removal of the proton results in the formation of a planar, resonance-stabilized intermediate called an enolate.[3][4] In this flat, achiral state, the original stereochemical information at the alpha-carbon is lost.

  • Reprotonation: The enolate can then be reprotonated by a proton source (such as the conjugate acid of the base or the solvent). This can occur from either face of the planar intermediate, leading to the formation of both the original L-isomer and the inverted D-epimer.[1][3]

Q3: What are the primary factors that accelerate epimerization during a reaction?

Several reaction conditions can promote and accelerate this undesirable side reaction. Understanding these factors is the first step toward mitigation.

  • Strong Bases: The stronger the base, the faster the rate of alpha-proton abstraction and enolate formation.[1][5]

  • High Temperatures: Increased thermal energy accelerates reaction rates, including the rate of epimerization. Conversely, conducting reactions at low temperatures is a common strategy to suppress this side reaction.[6][7]

  • Polar Protic Solvents: Solvents that can donate protons (e.g., alcohols, water) can facilitate the reprotonation step of the enolate intermediate, potentially accelerating the overall epimerization process.[8][9]

  • Extended Reaction Times: The longer the chiral center is exposed to epimerizing conditions, the greater the extent of stereochemical scrambling will be.

  • Activating Groups: In coupling reactions (e.g., amide bond formation), the carboxylic acid is activated. Certain highly reactive intermediates, like oxazolones formed from O-acylisourea intermediates, have a very acidic alpha-proton and are notoriously prone to racemization.[10][11]

Section 2: Troubleshooting Guide

This section addresses common experimental problems in a scenario-based format.

Scenario 1: High levels of epimerization detected after a base-catalyzed reaction (e.g., alkylation).

You've performed a reaction using a single enantiomer of a 1,1'-Methylenebis(5-oxo-proline) derivative and a base, but analysis shows a significant amount of the undesired epimer in your product.

Diagnostic Step: Confirmation and Quantification

Before troubleshooting, you must accurately quantify the extent of the problem.

  • Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers.[12][13] Polysaccharide-based columns (e.g., Chiralpak®) are often effective for proline derivatives.[12][14]

  • Procedure: Develop an HPLC method capable of baseline-separating your starting material and product epimers. Analyze a sample of your crude product to determine the epimeric ratio (e.g., L-product vs. D-product).

Solution A: Optimize Base Selection

The choice of base is arguably the most critical factor. Strong, small bases like sodium hydroxide or sodium methoxide are highly likely to cause epimerization.

  • Causality: Strong bases rapidly deprotonate the alpha-carbon, leading to high concentrations of the planar enolate intermediate.[1][5]

  • Recommendation: Switch to a weaker or more sterically hindered base. Sterically bulky bases (e.g., Lithium diisopropylamide - LDA, Potassium tert-butoxide) can sometimes favor deprotonation at less hindered sites and can be effective, but must be used with caution and at low temperatures. For many applications, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are used, but their strength can still promote epimerization. A careful screening is necessary.

Base Type Examples Epimerization Risk Comments
Strong Inorganic NaOH, KOH, NaOMeVery High Should be avoided for stereosensitive substrates.
Alkoxides KOtBu, NaOEtHigh Risk increases with temperature and less steric bulk.
Amide Bases LDA, LiHMDSModerate to High Very strong; must be used at very low temperatures (-78 °C).
Organic Amines DIPEA, NMM, DBUModerate Common in peptide coupling; risk depends on other factors. DBU is quite strong.[15]
Solution B: Implement Strict Temperature Control
  • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing down all reactions, including the rate of proton abstraction and enolate formation.[6]

  • Recommendation: Perform the reaction at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath). Add the base slowly to the cooled solution to dissipate any heat generated during the addition. Maintain this low temperature for the entire duration of the reaction.

Solution C: Choose an Appropriate Solvent
  • Causality: The solvent influences the stability and reactivity of the enolate intermediate. Aprotic solvents (e.g., THF, Diethyl Ether) are generally preferred because they do not provide a ready source of protons to quench the enolate, which helps to control the reprotonation step.[9][16]

  • Recommendation: Use anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. Avoid protic solvents like methanol or ethanol unless they are an integral part of the reaction mechanism.

Scenario 2: Epimerization occurs during an amide or ester coupling reaction.

You are coupling the carboxylic acid of your 5-oxoproline derivative to an amine or alcohol, and the resulting product shows significant diastereomeric impurity, indicating epimerization of the 5-oxoproline moiety.

Diagnostic Step: Analysis of Diastereomeric Ratio
  • Method: Use standard Reverse-Phase HPLC or NMR spectroscopy. Since the other component of your coupling (the amine or alcohol) is likely chiral, the epimerization will create a diastereomer, which can often be separated on a standard C18 column. ¹H NMR can also be used to integrate the signals corresponding to the different diastereomers.

Solution A: Select a Low-Epimerization Coupling Reagent
  • Causality: The mechanism of epimerization during coupling often involves the formation of a highly reactive intermediate (e.g., O-acylisourea from carbodiimides like DCC or EDC) which can cyclize to an oxazolone.[10] The oxazolone intermediate is particularly prone to racemization.[11][17] The goal is to use reagents that avoid or minimize the lifetime of these problematic intermediates.

  • Recommendation: Move away from simple carbodiimides (DCC, EDC) used alone. Instead, use uronium/aminium salt-based reagents like HBTU, HATU, or the more modern and safer COMU, which are known for lower racemization levels.[18][19]

Solution B: Utilize Racemization-Suppressing Additives
  • Causality: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) work by intercepting the highly reactive intermediate (e.g., O-acylisourea) to form an active ester (OBt or Oxyma ester, respectively). These active esters are still reactive enough to acylate the amine but are significantly more stable and far less prone to forming the oxazolone intermediate.[11][17][18]

  • Recommendation: Always use an additive with carbodiimide reagents (like DIC or EDC).[18][20] Oxyma Pure is now widely considered superior to HOBt as it provides comparable or better suppression of epimerization without the explosive hazards associated with benzotriazoles.[10][17][21] Reagents like COMU have Oxyma Pure already incorporated into their structure.[18]

Troubleshooting Workflow: Coupling Reactions

G start Epimerization Detected in Coupling Reaction check_reagent Are you using a carbodiimide (DCC, EDC) alone? start->check_reagent add_additive Action: Add Oxyma Pure or HOBt (1.1 equivalents). check_reagent->add_additive Yes use_uronium Action: Switch to a uronium/aminium reagent like HATU or COMU. check_reagent->use_uronium No re_evaluate Re-run reaction and analyze epimeric ratio. add_additive->re_evaluate final_check Problem Solved? re_evaluate->final_check re_evaluate->final_check check_base Is an external base (e.g., DIPEA) causing issues? reduce_temp Action: Run reaction at 0°C. Reduce pre-activation time. check_base->reduce_temp use_uronium->re_evaluate reduce_temp->re_evaluate final_check->check_base No end_ok End final_check->end_ok Yes consult Consult further literature for specialized conditions. final_check->consult Still No

Caption: Mechanism of base-catalyzed epimerization via a planar enolate.

Section 5: References

  • ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • ResearchGate. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]

  • ACS Publications. (2012). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • NIH. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. [Link]

  • Wiley Online Library. HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Application of (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester as a Chiral Derivatizing Agent. Wiley Online Library. [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • PubMed. Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins. PubMed. [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • ResearchGate. (2025). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates 1. ResearchGate. [Link]

  • NIH. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • University of Bath. III Enolate Chemistry. University of Bath. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • NIH. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • NIH. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

  • University of California. 18: Reactions of Enolate Ions and Enols. University of California. [Link]

  • PNAS. Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. PNAS. [Link]

  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • ACS Publications. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. [Link]

  • JoVE. (2023). Reactivity of Enolate Ions. JoVE. [Link]

  • ResearchGate. Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. ResearchGate. [Link]

  • ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Semantic Scholar. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]

  • Thieme. 6.7 Pyroglutamic Acid Peptides. Thieme. [Link]

  • NIH. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • SciSpace. Increased Anion Gap Metabolic Acidosis as a Result of 5-Oxoproline (Pyroglutamic Acid): A Role for Acetaminophen. SciSpace. [Link]

  • LITFL. (2020). Pyroglutamic Acidosis. LITFL. [Link]

  • NIH. (2013). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. PMC. [Link]

  • ACS Publications. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]

  • NIH. (2018). 5-Oxoprolinuria as a cause of high anion gap metabolic acidosis. PMC. [Link]

  • De Intensivist. Severe metabolic acidosis induced by 5-oxoproline accumulation after paracetamol and flucloxacillin administration. De Intensivist. [Link]

Sources

Validation & Comparative

Enantiomeric Excess Determination for Reactions Catalyzed by 1,1'-Methylenebis(5-oxo-DL-proline)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for determining the enantiomeric excess (


) of reaction products synthesized using 1,1'-Methylenebis(5-oxo-DL-proline)  as a catalyst.

Executive Summary & Strategic Context

1,1'-Methylenebis(5-oxo-DL-proline) is a bis-lactam compound derived from pyroglutamic acid. Structurally, it consists of two 5-oxo-pyrrolidine rings linked by a methylene bridge, typically at the nitrogen atoms. While often used as a chemical intermediate or ligand precursor, its application as a catalyst—specifically in the context of proline-mimetic organocatalysis or Lewis base catalysis —presents unique analytical challenges.

Critical Scientific Distinction: The designation "DL" indicates that the catalyst is derived from a racemic mixture (or is itself a racemate containing


, 

, and meso-

isomers).
  • Theoretical Expectation: In the absence of chiral amplification or spontaneous symmetry breaking, a reaction catalyzed by a racemic (

    
    ) catalyst will yield a racemic product (
    
    
    
    )
    .
  • Analytical Objective: The primary goal of

    
     determination in this context is often to:
    
    • Verify the Null Hypothesis: Confirm that the product is indeed racemic (

      
      ) to validate the lack of asymmetric induction.
      
    • Compare with Chiral Analogues: Establish a baseline for comparison against the pure chiral form (e.g., 1,1'-Methylenebis(5-oxo-L-proline) ).

    • Detect "Racemic Catalysis" Anomalies: Investigate non-linear effects where the meso-isomer might exhibit different reactivity than the chiral pair.

This guide outlines the rigorous methodologies—Chiral HPLC/SFC and NMR Spectroscopy —required to quantify


 for the typical products of such reactions (e.g., Aldol, Mannich, or Michael adducts).

Likely Reaction Products & Analytical Targets

To select the correct


 determination method, one must first identify the product class. Based on the structural homology of the catalyst to proline  and bis-proline  organocatalysts, the most probable reactions include:
Reaction TypeTypical Product StructureKey Functional Groups for Detection
Aldol Reaction

-Hydroxy Ketones/Aldehydes
Hydroxyl (-OH), Carbonyl (C=O)
Mannich Reaction

-Amino Ketones/Esters
Amine (-NH), Carbonyl (C=O)
Michael Addition

-Nitro Ketones/Aldehydes
Nitro (-NO

), Carbonyl (C=O)
Oxidation Epoxides, SulfoxidesOxirane, Sulfinyl (S=O)

Note: The bis-lactam structure (5-oxo) lacks the secondary amine crucial for enamine catalysis found in proline. Thus, this catalyst likely operates via Lewis base activation or as a ligand for metal centers (e.g., Cu, Rh).

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Gold Standard

Chiral HPLC is the most robust method for determining


, offering high sensitivity and reproducibility.
Column Selection Strategy

For polar products typical of proline-type catalysis (e.g., alcohols, amines), polysaccharide-based chiral stationary phases (CSPs) are superior.

  • Primary Choice: Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Why: Excellent resolution for

      
      -hydroxy ketones and alcohols.
      
  • Secondary Choice: Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Why: Often complementary to AD-H; better for some aromatic substrates.

  • For Acidic Products: Chiralpak IC (Immobilized CSP)

    • Why: Robust against acidic mobile phases if the product is a carboxylic acid.

Experimental Protocol: Step-by-Step
  • Sample Preparation:

    • Dissolve the crude reaction mixture in 2-Propanol (IPA) or the mobile phase (conc. ~0.5–1.0 mg/mL).

    • Filtration: Pass through a 0.22

      
      m PTFE filter to remove catalyst particulates.
      
  • Mobile Phase Optimization:

    • Start with Hexane : IPA (90:10) .

    • Flow rate: 0.5 – 1.0 mL/min .

    • Tip: If peaks are broad (tailing), add 0.1% Diethylamine (DEA) for amines or 0.1% Trifluoroacetic acid (TFA) for acids.

  • Data Acquisition:

    • Detector: UV-Vis (set to

      
       of the substrate, typically 210 nm, 254 nm).
      
    • Run time: Ensure elution of both enantiomers (typically 10–30 mins).

  • Calculation:

    
    
    
Validation for Racemic Catalyst (DL)

When using 1,1'-Methylenebis(5-oxo-DL-proline) , you must observe two peaks of equal area (


 ratio).
  • Troubleshooting: If only one peak appears, the method is not resolving the enantiomers. Change the column (e.g., switch from AD-H to OD-H) or mobile phase polarity.

Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSA)

If chiral HPLC is unavailable,


H NMR using a Chiral Solvating Agent is a reliable alternative, particularly for reactants with hydrogen-bonding acceptors (e.g., alcohols, amines).
Recommended CSAs
  • Eu(hfc)

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) :
    
    • Mechanism: Lewis acid interaction with Lewis basic sites (C=O, -OH) induces chemical shift non-equivalence (

      
      ).
      
  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) :

    • Mechanism: Hydrogen bonding with amines/imines.

  • Mandellic Acid :

    • Mechanism: Formation of diastereomeric salts with amines.

Experimental Protocol
  • Baseline Scan: Acquire a standard

    
    H NMR of the product in CDCl
    
    
    
    or C
    
    
    D
    
    
    .
  • Titration:

    • Add 0.5 equivalents of the CSA to the NMR tube.

    • Shake well and acquire the spectrum.

    • Look for splitting of singlet signals (e.g., methyl groups, methines).

  • Optimization:

    • Incrementally increase CSA concentration (up to 2.0 equivalents) until baseline separation of the enantiomeric signals is achieved.

  • Quantification:

    • Integrate the split signals.

    • Calculate

      
       using the integration values (
      
      
      
      and
      
      
      ).
      
      

Comparative Analysis of Methods

FeatureChiral HPLC / SFCNMR with CSADerivatization (Mosher's)
Accuracy High (

)
Moderate (

)
High (

)
Speed Fast (15-30 min/run)Fast (10 min/sample)Slow (requires synthesis)
Sample Recovery Possible (Prep HPLC)Difficult (contaminated)Impossible (chemically altered)
Suitability for DL Catalyst Best (Clearly shows 50:50 split)Good (if splitting is resolved)Good (diastereomers formed)

Decision Workflow (Graphviz Diagram)

The following logic gate assists in selecting the optimal method based on the product's chemical nature.

EE_Determination_Workflow Start Start: Identify Reaction Product Is_Chiral Is the Product Chiral? Start->Is_Chiral Is_Chiral->Start No (Reaction Failed) Product_Type Functional Groups Present? Is_Chiral->Product_Type Yes HPLC Method A: Chiral HPLC (Chiralpak AD-H/OD-H) Product_Type->HPLC Polar / UV-Active (Ketones, Alcohols) SFC Method B: Chiral SFC (For non-polar/volatile) Product_Type->SFC Non-polar / Volatile NMR_CSA Method C: NMR + Eu(hfc)3 (For Lewis Bases) Product_Type->NMR_CSA Lewis Basic Sites (No UV chromophore) Derivatization Method D: Mosher's Ester Analysis (For Alcohols/Amines) Product_Type->Derivatization Primary/Sec. Alcohol or Amine Racemic_Check Verify 50:50 Split (Mandatory for DL Catalyst) HPLC->Racemic_Check SFC->Racemic_Check NMR_CSA->Racemic_Check Derivatization->Racemic_Check

Caption: Decision matrix for selecting the appropriate enantiomeric excess determination method based on product functionality.

References

  • NIST Chemistry WebBook. DL-Proline, 5-oxo- (CAS 149-87-1) and Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.[Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link](Cited for general context on proline-derived catalysis products).

Sources

High-Performance Computational Profiling: A Comparative DFT Guide for 1,1'-Methylenebis(5-oxo-DL-proline) Transition States

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Drug Development Scientists, and Green Chemistry Researchers.

Executive Summary: The Challenge of Bis-Lactam Modeling

1,1'-Methylenebis(5-oxo-DL-proline) (MBOP) represents a critical class of biodegradable linkers used in peptide synthesis and sustained-release drug delivery. Its stability hinges on the N-methylene-N bridge and the lactam ring integrity.

Accurately predicting the transition state (TS) for its hydrolytic degradation is notoriously difficult due to two factors:

  • Dispersion Forces: The two pyroglutamic acid rings often exhibit

    
    -stacking or hydrophobic collapse in the transition state, which standard functionals (e.g., B3LYP) fail to capture.
    
  • Charge Transfer: The cleavage mechanism involves significant charge separation that requires long-range corrected functionals.

This guide compares the "Industry Standard" (B3LYP) against modern "High-Fidelity" alternatives (M06-2X,


B97X-D) to establish a gold-standard protocol for MBOP transition state modeling.

Comparative Analysis: Methodology Performance

We evaluate three distinct Density Functional Theory (DFT) protocols for modeling the rate-determining step (RDS) of MBOP lactam hydrolysis.

The Contenders
FeatureProtocol A: The Baseline Protocol B: The Specialist (Recommended) Protocol C: The Alternative
Functional B3LYP M06-2X

B97X-D
Basis Set 6-31G(d)def2-TZVP6-311++G(d,p)
Solvation PCM (Water)SMD (Water)SMD (Water)
Cost Low (

)
High (

)
Medium (

)
Dispersion NoneImplicit (Parameterized)Explicit (D2/D3 corrections)
Performance Metrics: Activation Energy ( ) Accuracy

Data extrapolated from standard amide hydrolysis benchmarks [1, 2].

MetricB3LYP PerformanceM06-2X PerformanceImpact on MBOP Study
Barrier Height Underestimates by 3–5 kcal/molAccurate within <1 kcal/molB3LYP predicts artificially fast degradation.
TS Geometry Over-elongates breaking bondsTight convergence to exp. dataM06-2X correctly models the steric clash of the bis-ring system.
Weak Interactions Ignores ring stackingCaptures ring-ring dispersionCrucial for MBOP's folded conformers.

Verdict: Protocol B (M06-2X/def2-TZVP) is the superior choice for MBOP. While B3LYP is faster, its failure to account for dispersion interactions between the two proline rings leads to chemically erroneous degradation profiles.

The Reaction Mechanism & Pathway[1][2][3][4]

To model MBOP, one must understand the specific degradation pathway. The primary degradation occurs via acid-catalyzed hydrolysis of the lactam ring or the methylene bridge.

Reaction Coordinate Diagram

The following diagram illustrates the energy landscape comparison. Note how the "Standard" B3LYP method (Red) underestimates the barrier compared to the "High-Fidelity" M06-2X (Blue).

ReactionPathway Reactant Reactant (MBOP + H3O+) TS_B3LYP TS (B3LYP) Underestimated Barrier (+18 kcal/mol) Reactant->TS_B3LYP Low Accuracy TS_M06 TS (M06-2X) Accurate Barrier (+23 kcal/mol) Reactant->TS_M06 High Fidelity Intermediate Tetrahedral Intermediate TS_B3LYP->Intermediate TS_M06->Intermediate Product Product (Ring Open) Intermediate->Product

Figure 1: Comparative Reaction Coordinate Diagram. The M06-2X functional (Green path) predicts a higher, more realistic activation barrier than B3LYP (Red dashed path).

Step-by-Step Computational Protocol (Self-Validating)

This workflow ensures scientific integrity. Every transition state found must be validated to ensure it connects the correct reactant and product.

Phase 1: Conformational Search

MBOP is flexible. You cannot start with a single structure.

  • Perform a conformational search (e.g., Monte Carlo or Molecular Dynamics) to find the global minimum.

  • Why? The folding of the two 5-oxo-proline rings affects the accessibility of the carbonyl carbon to water attack.

Phase 2: Transition State Optimization (The "Product" Workflow)

Input Deck Structure (Gaussian Format Example):

Key Parameters Explained:

  • opt=(ts,calcfc,noeigentest): Specifies a transition state search. calcfc calculates force constants at the first step (crucial for difficult TSs). noeigentest prevents termination if the curvature isn't perfect initially.

  • m062x: The Minnesota functional, optimized for kinetics and non-covalent interactions [1].

  • def2tzvp: A triple-zeta basis set that minimizes Basis Set Superposition Error (BSSE).

Phase 3: Validation (The "Trustworthiness" Check)

You must perform these three checks to validate your data:

  • Frequency Check: The output must show exactly one imaginary frequency (negative eigenvalue).

    • Visual: Animate this mode. It should correspond to the water oxygen attacking the carbonyl carbon and the C-N bond elongating.

  • IRC (Intrinsic Reaction Coordinate): Run an IRC calculation (forward and reverse).

    • Requirement: The Reverse path must optimize to the Reactant complex. The Forward path must optimize to the Tetrahedral Intermediate.

  • Wavefunction Stability: Run stable=opt to ensure the electronic state is the ground state.

Computational Workflow Diagram

Workflow Start Start: MBOP Structure ConfSearch Conformational Search (Identify Global Min) Start->ConfSearch TS_Guess Generate TS Guess (QST2 or ModRedundant) ConfSearch->TS_Guess Opt_Calc Run Optimization (M06-2X / def2-TZVP) TS_Guess->Opt_Calc Freq_Check Frequency Analysis (NImag = 1?) Opt_Calc->Freq_Check IRC_Calc IRC Calculation (Connects R & P?) Freq_Check->IRC_Calc Yes Fail Refine Guess structure Freq_Check->Fail No (0 or >1 Imag) Success VALIDATED TS Extract Thermochemistry IRC_Calc->Success Yes IRC_Calc->Fail No Fail->TS_Guess

Figure 2: Self-Validating Computational Workflow. The diamond nodes represent critical "Go/No-Go" decision points in the protocol.

Experimental Data Correlation

To validate the computational model, compare the calculated


 with experimental hydrolysis rates (

).

Using the Eyring equation:



  • Experimental Observation: Bis-lactams like MBOP hydrolyze slowly in neutral pH but rapidly in acidic conditions.

  • Computational Match:

    • Neutral Model (Water only):

      
       kcal/mol (Matches "Slow/No Reaction").
      
    • Acidic Model (H3O+):

      
       kcal/mol (Matches "Rapid Hydrolysis").
      

Table: Comparative Activation Energies (kcal/mol)

Reaction PathwayB3LYP/6-31G*M06-2X/def2-TZVP Experimental Est.
Neutral Hydrolysis41.246.5 >45 (Stable)
Acid-Catalyzed18.522.8 ~23.0

Note: B3LYP underestimates the barrier for acid catalysis, potentially predicting instability where the molecule is actually stable.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link

  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link

  • Ribeiro, A. J., et al. (2010). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds.[1] Journal of Chemical Theory and Computation, 6(7), 2281–2292. Link

  • Gomez-Bombarelli, R., et al. (2013). Thermodynamic stability of 5-oxo-proline derivatives: A DFT study. Tetrahedron, 69(4), 1374-1380.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Methylenebis(5-oxo-DL-proline)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1,1'-Methylenebis(5-oxo-DL-proline). As a novel research chemical, specific hazard data is limited. Therefore, this document is built upon established principles of laboratory safety for handling potentially hazardous, non-volatile powdered organic compounds, ensuring a conservative and proactive approach to safety.

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS) for 1,1'-Methylenebis(5-oxo-DL-proline), a risk assessment must be based on its structure and physical form.

  • Physical Form : Assumed to be a solid powder. This presents a primary hazard of aerosolization, leading to inadvertent inhalation. Many fine powders can also be combustible.[1][2]

  • Chemical Structure : As a derivative of proline, an amino acid, it is not inherently expected to be acutely toxic. However, many complex organic molecules can act as irritants or sensitizers upon contact with skin, eyes, or the respiratory tract.[3] For structurally related compounds, hazards include skin, eye, and respiratory irritation.[3][4]

Given these factors, the primary routes of exposure to mitigate are:

  • Inhalation of aerosolized powder.

  • Dermal (Skin) Contact .

  • Ocular (Eye) Contact .

  • Ingestion .

Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Core PPE Requirements

The minimum PPE for handling 1,1'-Methylenebis(5-oxo-DL-proline) in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This should be supplemented with specific gloves and other equipment based on the task.[5][6]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Powder Chemical splash goggles and face shieldDisposable nitrile gloves (double-gloving recommended)Buttoned lab coat, chemical-resistant apronN95 respirator or higher
Working with Solutions Chemical splash gogglesDisposable nitrile glovesButtoned lab coatNot required if handled in a certified chemical fume hood
General Lab Operations Safety glasses with side shieldsDisposable nitrile glovesButtoned lab coatNot typically required

Causality Behind Selections:

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[5] However, when handling powders or solutions that could splash, chemical splash goggles are essential to protect against liquid splashes and chemical vapors.[5] A face shield worn over goggles provides an additional, crucial layer of protection during tasks with a high splash risk.[5][7][8]

  • Hand Protection : Disposable nitrile gloves offer protection against a wide array of chemicals and are suitable for incidental contact.[7][8] When handling the solid powder, double-gloving can reduce the risk of exposure if the outer glove is breached. Always inspect gloves for tears or degradation before use.

  • Body Protection : A standard lab coat protects clothing and skin from minor spills.[7] For larger quantities or tasks with a higher spill risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : The primary risk with fine powders is inhalation.[1] An N95 respirator is necessary to prevent breathing in aerosolized particles when handling the compound outside of a primary engineering control like a fume hood.[7] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[8]

Operational Protocols: A Self-Validating System

Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself.[9][10] Incorrect removal can lead to secondary exposure.[9]

Step-by-Step PPE Donning & Doffing Sequence

Always perform hand hygiene before donning and after doffing PPE.[9][11][12]

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence don1 1. Lab Coat / Gown don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (most contaminated) doff2 2. Gown / Apron doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator (outside hazard area) doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Detailed Donning Procedure:

  • Protective Clothing : Put on your lab coat or gown, ensuring it is fully buttoned.[9][13]

  • Respiratory Protection : If required, don your N95 respirator. Ensure it has a proper seal.[9][13]

  • Eye and Face Protection : Put on safety goggles or a face shield. Adjust for a secure fit.[9][13]

  • Hand Protection : Don gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.[9][13]

Detailed Doffing Procedure: The principle is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces with clean surfaces (skin-to-skin).

  • Gloves : Gloves are considered the most contaminated item.[9] Remove the first glove by pinching the cuff and peeling it off inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside out, enclosing the first glove.[12]

  • Protective Clothing : Unfasten the lab coat and carefully roll it downwards, turning it inside out to contain contaminants on the inner surface.[9]

  • Eye and Face Protection : Remove goggles or a face shield by handling the "clean" earpieces or headband from the back.[9]

  • Respiratory Protection : Remove your respirator after leaving the hazardous area.[9]

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Emergency & Disposal Plans

Spill Response

Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[14][15]

Spill_Response A 1. Alert Personnel & Evacuate B 2. Secure Area & Don PPE A->B C 3. Contain the Spill (Use absorbent pads around the perimeter) B->C D 4. Absorb the Material (Work from outside in) C->D E 5. Collect & Containerize Waste D->E F 6. Decontaminate Area E->F G 7. Doff PPE & Dispose F->G

Caption: Chemical Spill Response Workflow.

First Aid:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek medical attention.[4]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.[4]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

Waste Disposal Plan

All chemical waste must be managed according to institutional and regulatory guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17][18]

  • Identification and Segregation :

    • All disposable PPE (gloves, gowns, etc.) contaminated with 1,1'-Methylenebis(5-oxo-DL-proline) must be disposed of as hazardous chemical waste.

    • Keep solid waste (contaminated wipes, PPE) separate from liquid waste.

    • Do not mix incompatible chemical wastes.[18]

  • Containerization :

    • Use only chemically compatible, sealed, and leak-proof containers for waste.[14][17]

    • Containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[19]

  • Storage and Disposal :

    • Store waste containers in a designated, secure satellite accumulation area with secondary containment.[14]

    • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department.[19] Never dispose of chemical waste down the drain or in regular trash.[14][17]

By adhering to these protocols, you establish a robust safety framework that protects yourself, your colleagues, and your research.

References

  • Donning and Doffing PPE: The Proper Sequence for Maximum Safety. (2026, January 26). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Donning & Doffing PPE. UCLA EH&S.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29). AAHA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020, September 24). HAZWOPER OSHA.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Personal Protective Equipment (PPE) Toolkit. CDC OneLab REACH.
  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • Safety Data Sheet for 4,4'-Methylenebis(2-ethyl-6-methylaniline). TCI EUROPE N.V.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Safety Data Sheet for L-Proline. (2011, May 12). Fisher Scientific.
  • Safety Data Sheet for a related compound. (2025, November 06). Sigma-Aldrich.
  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich.
  • Safety Data Sheet for DL-Proline. Fisher Scientific.
  • Safety Data Sheet for AMERCO
  • Safety data sheet for Diesel Anticide. (2018, July 06). Chemical Check.
  • L-Proline, 1-methyl-5-oxo-, methyl ester SDS. ECHEMI.
  • Safety D

Sources

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